(-)-N-Desmethyl Tramadol-d3 is a deuterated analog of N-desmethyl tramadol, which is a significant metabolite of the synthetic opioid analgesic tramadol. This compound is classified as an opioid receptor agonist, primarily targeting the μ-opioid receptors, and plays a crucial role in pain management. The deuteration (d3) indicates that three hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen, which can be useful in pharmacokinetic studies and metabolic tracing.
N-desmethyl tramadol is produced through the metabolism of tramadol in the liver, specifically by the enzyme cytochrome P450 2D6. The classification of (-)-N-desmethyl tramadol-d3 falls under opioid analgesics, which are widely used for their pain-relieving properties. Its structure can be represented as follows:
The synthesis of (-)-N-desmethyl tramadol-d3 involves several key steps:
These processes typically employ high-performance liquid chromatography and mass spectrometry for purification and quality control to ensure high yield and purity of the final product .
The molecular structure of (-)-N-desmethyl tramadol-d3 can be depicted in terms of its chemical formula:
The structure features a dimethylamino group, a methoxyphenyl moiety, and an alcohol functional group, which are critical for its interaction with opioid receptors.
(-)-N-desmethyl tramadol-d3 can undergo various chemical reactions:
These reactions are essential for understanding the compound's reactivity and potential transformations in biological systems .
The primary mechanism of action for (-)-N-desmethyl tramadol-d3 involves its agonistic activity at the μ-opioid receptors. Upon binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesia by modulating pain perception pathways in the central nervous system.
Additionally, (-)-N-desmethyl tramadol-d3 influences neurotransmitter levels by inhibiting the reuptake of norepinephrine and serotonin to some extent, contributing to its analgesic effects . Its pharmacokinetics indicate an elimination half-life of approximately 6 hours, which is consistent with its metabolism via cytochrome P450 enzymes .
The physical properties of (-)-N-desmethyl tramadol-d3 include:
Chemical properties include its ability to participate in various reactions as outlined above, which are crucial for both synthetic applications and metabolic studies .
(-)-N-desmethyl tramadol-d3 has several scientific applications:
(-)-N-Desmethyl Tramadol-d3 (chemical formula: C₁₅H₂₀D₃NO₂; molecular weight: 252.37 g/mol) features a cyclohexanol backbone substituted with a 3-methoxyphenyl group and a deuterated methylaminomethyl side chain. Its systematic IUPAC name is (1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol, confirming the (1R,2R) absolute configuration of the (-)-enantiomer [8] [10].
Key structural attributes include:
Table 1: Structural Identifiers of (-)-N-Desmethyl Tramadol-d3
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₅H₂₀D₃NO₂ |
Molecular Weight | 252.37 g/mol |
IUPAC Name | (1R,2R)-1-(3-Methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol |
InChI Key | NOZLWRHUQJHIRG-UOYBXXRGSA-N |
Isomeric SMILES | [²H]C([²H])([²H])N[C@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O |
Diagnostic MS/MS Fragment | m/z 58.0660 (methyl aziridinium ion) |
The isotopic purity typically exceeds 95%, ensuring minimal interference from protiated species in analytical applications [7] [10].
(-)-N-Desmethyl Tramadol-d3 is predominantly utilized as an internal standard in LC-MS/MS assays for tramadol and its metabolites. Its near-identical chemical behavior to non-deuterated M2—coupled with a +3 Da mass shift—enables unambiguous differentiation in biological matrices. This allows for high-precision quantification of M2 in plasma, urine, and dried blood spots, with method validation parameters typically demonstrating accuracy >95% and precision <10% RSD [1] [7] [8].
The deuterium label confers kinetic isotope effects that subtly alter metabolic rates, facilitating studies of:
Table 2: Metabolic Ratios of Tramadol Metabolites in Humans (Surgical Patients)
Metabolic Phenotype | M1 AUC₀₋₆ (μg·h·L⁻¹) | M2 AUC₀₋₆ (μg·h·L⁻¹) | M1/M2 Ratio |
---|---|---|---|
Extensive Metabolizers | 229.6 (137.7–326.2) | 95.5 (49.1–204.3) | 2.4 |
Intermediate Metabolizers | 95.5 (49.1–204.3) | 120.3 (64.8–210.1) | 0.8 |
Poor Metabolizers | 285.7* | N/A | |
Data expressed as median (IQR); *estimated from [6]; LOQ = Limit of Quantification.
Tramadol’s efficacy depends on CYP2D6-mediated conversion to M1, with 21% of patients experiencing subtherapeutic M1 due to CYP2D6 inhibitors or genetics [4]. (-)-N-Desmethyl Tramadol-d3 aids in validating assays for:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7